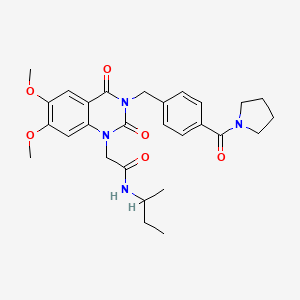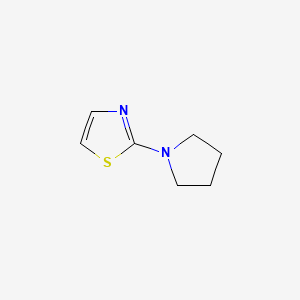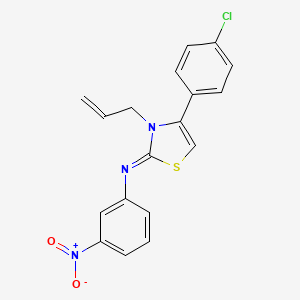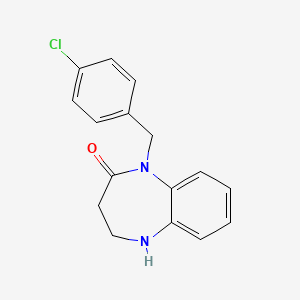
N-(quinolin-3-yl)-4-(2-sulfanyl-1H-imidazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(quinolin-3-yl)-4-(2-sulfanyl-1H-imidazol-1-yl)benzamide, also known as QIMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. QIMB is a small molecule that belongs to the class of imidazole-based compounds and is known for its ability to inhibit the activity of certain enzymes in the body.
Wissenschaftliche Forschungsanwendungen
Ethylene Oligomerization Catalysis
N-(quinolin-3-yl)-4-(2-sulfanyl-1H-imidazol-1-yl)benzamide derivatives are used in catalysis, particularly in the synthesis of nickel complexes for ethylene oligomerization. These complexes exhibit high activities in ethylene oligomerization, demonstrating the potential of these compounds in industrial catalysis applications (Wang, Shen, & Sun, 2009).
Novel Anti-fibrosis Drug Candidates
Derivatives of this compound, specifically ALK5 inhibitors, are studied for their potential as anti-fibrosis drugs. These compounds show promise in suppressing renal and hepatic fibrosis and have anti-metastatic effects in certain cancer models (Kim et al., 2008).
Cardiac Electrophysiological Activity
Research has explored N-substituted imidazolylbenzamides for their potential as selective class III agents in cardiac electrophysiology. Some of these compounds show promising activity in vitro, indicating their potential in treating cardiac arrhythmias (Morgan et al., 1990).
Anticancer Agents
Certain derivatives of this compound are being investigated as novel PI3K inhibitors and anticancer agents. These compounds have shown potent antiproliferative activity in vitro against various human cancer cell lines, indicating their potential as anticancer therapies (Shao et al., 2014).
Antibacterial and Antifungal Activity
Several analogs of this compound have been synthesized and tested for their antimicrobial and antifungal activities. These compounds show significant biological activity against standard strains, highlighting their potential in the development of new antimicrobial agents (ANISETTI & Reddy, 2012).
Synthesis of Novel Complexes
The compound has been used in the synthesis of novel complexes, such as the remote sulfonylation of aminoquinolines. These synthesized derivatives are noted for their improved environmental friendliness and less unpleasant odor compared to previous methods (Xia et al., 2016).
Eigenschaften
IUPAC Name |
N-quinolin-3-yl-4-(2-sulfanylidene-1H-imidazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS/c24-18(22-15-11-14-3-1-2-4-17(14)21-12-15)13-5-7-16(8-6-13)23-10-9-20-19(23)25/h1-12H,(H,20,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGDWCLLKWRVJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC=C(C=C3)N4C=CNC4=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

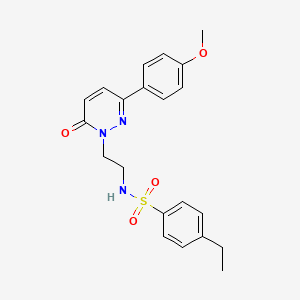
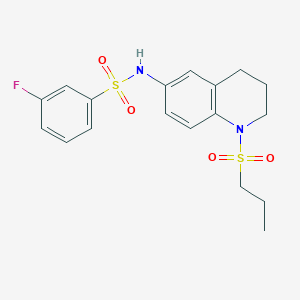
![7-Azaspiro[4.6]undec-9-ene hydrochloride](/img/structure/B2479548.png)
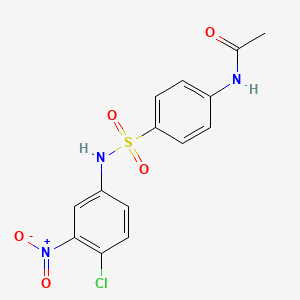

![N-benzyl-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)
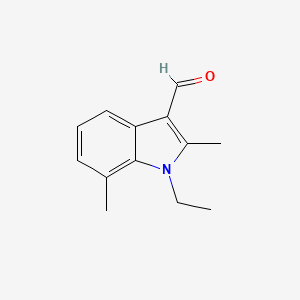
![N-(2-ethyl-6-methylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2479554.png)
